molecular formula C15H14FNOS B5291344 N-(4-fluorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(4-fluorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No. B5291344
M. Wt: 275.3 g/mol
InChI Key: VCWFDFBVSUUFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its abbreviation, FUB-144. FUB-144 belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. However, FUB-144 is not intended for human consumption and is only used for research purposes.

Mechanism of Action

The mechanism of action of FUB-144 is similar to that of other synthetic cannabinoids. FUB-144 binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. When FUB-144 binds to these receptors, it activates a signaling cascade that leads to various physiological effects. These effects can include changes in mood, appetite, pain perception, and immune function.
Biochemical and Physiological Effects:
FUB-144 has been shown to have a range of biochemical and physiological effects. In animal studies, FUB-144 has been shown to increase locomotor activity, decrease pain sensitivity, and alter immune function. FUB-144 has also been shown to have anxiolytic and antipsychotic effects in animal models. However, the effects of FUB-144 on humans have not been extensively studied.

Advantages and Limitations for Lab Experiments

One advantage of using FUB-144 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and developing new drugs that target this system. However, one limitation of using FUB-144 is its potential for toxicity and adverse effects. FUB-144 has not been extensively studied in humans, and its effects on human health are not well understood.

Future Directions

There are several future directions for research on FUB-144. One area of interest is the development of new drugs that target the endocannabinoid system. FUB-144 and other synthetic cannabinoids could be used as starting points for developing new drugs that have improved potency, selectivity, and safety profiles. Another area of interest is the study of the effects of FUB-144 on various physiological processes, including pain perception, immune function, and mood. Further research is needed to fully understand the potential applications of FUB-144 in scientific research.

Synthesis Methods

The synthesis of FUB-144 involves several steps, starting with the reaction of 4-fluoroaniline with 2-bromo-1-(4-methylphenyl)ethanone to form 4-fluoro-N-(4-methylphenyl)-2-oxo-1-phenylethanamide. This intermediate is then reacted with 2-aminothiophenol to form FUB-144. The synthesis of FUB-144 is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

FUB-144 has been used in scientific research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. FUB-144 has been shown to bind to the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This binding activity can be used to study the effects of cannabinoids on the body and to develop new drugs that target the endocannabinoid system.

properties

IUPAC Name

N-(4-fluorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-11-5-7-12(8-6-11)17-15(18)14-13-4-2-1-3-10(13)9-19-14/h5-9H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWFDFBVSUUFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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